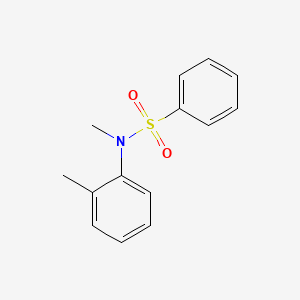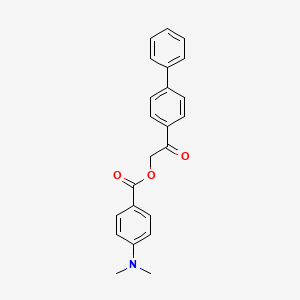![molecular formula C21H18BrN3O4S B3680545 4-[[2-[N-(benzenesulfonyl)-4-bromoanilino]acetyl]amino]benzamide](/img/structure/B3680545.png)
4-[[2-[N-(benzenesulfonyl)-4-bromoanilino]acetyl]amino]benzamide
Overview
Description
4-[[2-[N-(benzenesulfonyl)-4-bromoanilino]acetyl]amino]benzamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a bromoanilino group, and an acetylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-[N-(benzenesulfonyl)-4-bromoanilino]acetyl]amino]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of N-(benzenesulfonyl)-4-bromoaniline: This step involves the reaction of 4-bromoaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out at room temperature to yield N-(benzenesulfonyl)-4-bromoaniline.
Acetylation: The N-(benzenesulfonyl)-4-bromoaniline is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine. This step results in the formation of N-(benzenesulfonyl)-4-bromoanilino]acetyl]amine.
Coupling with Benzamide: The final step involves the coupling of the acetylated intermediate with benzamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like N,N-diisopropylethylamine (DIPEA). This reaction is typically carried out at room temperature to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[[2-[N-(benzenesulfonyl)-4-bromoanilino]acetyl]amino]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzenesulfonyl and acetylamino groups. Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include sodium borohydride and lithium aluminum hydride.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or organic solvents, hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in tetrahydrofuran (THF).
Hydrolysis: Hydrochloric acid or sodium hydroxide in water or aqueous ethanol.
Major Products
Substitution: Products depend on the nucleophile used, such as azido, thiol, or alkoxy derivatives.
Oxidation: Oxidized derivatives of the benzenesulfonyl or acetylamino groups.
Reduction: Reduced forms of the benzenesulfonyl or acetylamino groups.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
4-[[2-[N-(benzenesulfonyl)-4-bromoanilino]acetyl]amino]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting proteases and kinases.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promise in preclinical studies for the treatment of various cancers and infectious diseases.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[[2-[N-(benzenesulfonyl)-4-bromoanilino]acetyl]amino]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzenesulfonyl group can form covalent bonds with the active sites of enzymes, leading to their inhibition. The bromoanilino and acetylamino groups contribute to the compound’s binding affinity and specificity for its targets. The compound’s ability to modulate signaling pathways and cellular processes underlies its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
4-[[2-[N-(benzenesulfonyl)-4-fluoroanilino]acetyl]amino]benzamide: Similar structure but with a fluoro group instead of a bromo group. Exhibits different reactivity and biological activity.
4-[[2-[N-(benzenesulfonyl)-4-chloroanilino]acetyl]amino]benzamide: Contains a chloro group instead of a bromo group. Shows variations in chemical reactivity and pharmacological properties.
Uniqueness
4-[[2-[N-(benzenesulfonyl)-4-bromoanilino]acetyl]amino]benzamide is unique due to the presence of the bromo group, which imparts distinct chemical reactivity and biological activity compared to its fluoro and chloro analogs. The bromo group can participate in specific interactions with biological targets, enhancing the compound’s therapeutic potential.
Properties
IUPAC Name |
4-[[2-[N-(benzenesulfonyl)-4-bromoanilino]acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3O4S/c22-16-8-12-18(13-9-16)25(30(28,29)19-4-2-1-3-5-19)14-20(26)24-17-10-6-15(7-11-17)21(23)27/h1-13H,14H2,(H2,23,27)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMWLHXWTMMTNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)C(=O)N)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-bromo-4-ethoxy-N-[(2-fluorophenyl)carbamothioyl]benzamide](/img/structure/B3680466.png)
![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3680473.png)

![2-{[N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B3680487.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-methoxybenzamide](/img/structure/B3680514.png)


![3-bromo-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B3680538.png)

![4-[[2-(2-methyl-N-methylsulfonylanilino)acetyl]amino]benzamide](/img/structure/B3680553.png)
![N~2~-benzyl-N~1~-(4-chlorobenzyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3680558.png)

![3-(propan-2-yloxy)-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B3680574.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-fluorophenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3680578.png)
